molecular formula C18H20Cl2FN3O B2885143 4-chloro-N-[3-fluoro-4-(4-methylpiperazin-1-yl)phenyl]benzamide hydrochloride CAS No. 477762-23-5

4-chloro-N-[3-fluoro-4-(4-methylpiperazin-1-yl)phenyl]benzamide hydrochloride

Cat. No.: B2885143
CAS No.: 477762-23-5
M. Wt: 384.28
InChI Key: ROFPXKFTUIZVHP-UHFFFAOYSA-N
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Description

4-chloro-N-[3-fluoro-4-(4-methylpiperazin-1-yl)phenyl]benzamide hydrochloride is a synthetic organic compound known for its potential applications in medicinal chemistry. This compound features a benzamide core substituted with chloro, fluoro, and methylpiperazine groups, which contribute to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-[3-fluoro-4-(4-methylpiperazin-1-yl)phenyl]benzamide hydrochloride typically involves multiple steps:

    Starting Materials: The synthesis begins with 4-chlorobenzoyl chloride and 3-fluoro-4-(4-methylpiperazin-1-yl)aniline.

    Reaction Conditions: The reaction between 4-chlorobenzoyl chloride and 3-fluoro-4-(4-methylpiperazin-1-yl)aniline is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane.

    Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-[3-fluoro-4-(4-methylpiperazin-1-yl)phenyl]benzamide hydrochloride can undergo various chemical reactions, including:

    Substitution Reactions: The chloro and fluoro substituents can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the piperazine ring.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while hydrolysis can produce the corresponding carboxylic acid and amine.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-N-[3-fluoro-4-(4-methylpiperazin-1-yl)phenyl]benzamide
  • 4-chloro-N-[3-fluoro-4-(4-methylpiperazin-1-yl)phenyl]benzamide acetate

Uniqueness

4-chloro-N-[3-fluoro-4-(4-methylpiperazin-1-yl)phenyl]benzamide hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its hydrochloride salt form enhances its solubility and stability, making it more suitable for biological applications compared to its non-salt counterparts .

Properties

IUPAC Name

4-chloro-N-[3-fluoro-4-(4-methylpiperazin-1-yl)phenyl]benzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClFN3O.ClH/c1-22-8-10-23(11-9-22)17-7-6-15(12-16(17)20)21-18(24)13-2-4-14(19)5-3-13;/h2-7,12H,8-11H2,1H3,(H,21,24);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJMMUKBLOWPFOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=C(C=C(C=C2)NC(=O)C3=CC=C(C=C3)Cl)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20Cl2FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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